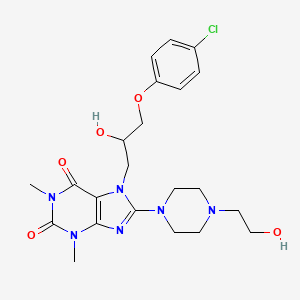

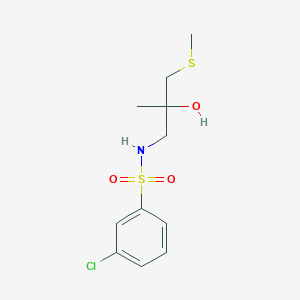

3-氯-N-(2-羟基-2-甲基-3-(甲硫基)丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗癌活性

研究表明,合成并研究了新型 N-酰基-4-氯-5-甲基-2-(R1-甲硫基)苯磺酰胺,展示了对包括 MCF-7、HCT-116 和 HeLa 在内的人类癌细胞系的抗癌活性。这些化合物显示出不同程度的生长抑制,表明它们作为癌症治疗中治疗剂的潜力。定量构效关系 (QSAR) 研究进一步阐明了分子特征对其抗癌功效的影响,强调了拓扑和电子性质在决定生物活性中的作用 (Żołnowska 等,2015 年)。

除草剂选择性和代谢

氯磺隆是一种具有结构相似性的化合物,其在谷物中的选择性除草活性已被广泛研究。这种选择性归因于农作物和杂草代谢除草剂的能力差异。例如,耐受性植物(如小麦和大麦)可以迅速将氯磺隆代谢成无活性形式,而敏感植物则不能。这种生物转化涉及除草剂与碳水化合物部分的结合,然后进行羟基化,突出了化学结构和生物活性之间的复杂相互作用 (Sweetser、Schow 和 Hutchison,1982 年)。

作用机制

Target of Action

Similar compounds have been used as a cation-generating agent for cellulose cationization .

Mode of Action

It is known that similar compounds can act as quaternizing agents for the quaternization of n-aryl chitosan derivatives . This suggests that the compound might interact with its targets by donating a positive charge, which could result in significant changes in the target’s properties or functions.

Biochemical Pathways

It is known that similar compounds can be used to synthesize cationic glycogen . This suggests that the compound might play a role in the modification of glycogen, a crucial molecule in energy storage pathways.

Result of Action

The ability of similar compounds to act as quaternizing agents suggests that they could alter the charge properties of their targets, potentially leading to significant changes in their function .

Action Environment

It is known that the reaction temperature is a critical factor in the use of similar compounds in chemical reactions . This suggests that temperature and possibly other environmental conditions could significantly influence the action of this compound.

属性

IUPAC Name |

3-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-4-9(12)6-10/h3-6,13-14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULVBVCDOXGAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(CSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate](/img/structure/B2779523.png)

![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2779524.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)

![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2779538.png)